2-Bromo-3-methyl-2-butene
Overview
Description
2-Bromo-3-methyl-2-butene, also known as 2-bromo-2-methylbut-3-ene, is an organic compound belonging to the class of alkenes. It is a colorless liquid with a boiling point of 107°C and a flash point of 10°C. It is insoluble in water and slightly soluble in ethanol. 2-Bromo-3-methyl-2-butene is a highly reactive compound, and can be used in a variety of organic synthesis reactions.
Scientific Research Applications
Molecular Structure and Conformational Composition
- Electron Diffraction Study : An examination of 1-bromo-3-methyl-2-butene's molecular structure revealed its major component as the gauche conformer. This study utilized electron diffraction at a nozzle-tip temperature of 306 K, providing insights into its molecular geometry (Shen, 1990).
Synthesis Processes
- Preparation of 3-methyl-2-butene-1-ol : Research on a new technology for the preparation of 3-methyl-2-butene-1-ol involved the hydrolysis of brominated isoamylene. The study highlighted the optimization of experimental operating conditions to achieve a hydrolysis yield of 63.35% (Baoqian, 2015).
Chemical Reactions and Mechanisms
- Thermolysis of Dioxetanes : Investigation into the treatment of bromohydroperoxides of 2-methyl-2-butene revealed the formation of certain dioxetanes and the conversion of bromo- and iodohydroperoxides to allylic hydroperoxides (Kopecky et al., 1975).
- Carbonyl Allylation : A study demonstrated that (E)-rich 1-Bromo-2-butene caused γ-syn-allylation of aldehydes with tin(II) iodide and tetrabutylammonium bromide, producing 1-substituted syn-2-methyl-3-buten-1-ols (Masuyama, Kishida, Kurusu, 1996).
Photodissociation and Reaction Dynamics
- Dissociation Channels of the 1-buten-2-yl Radical : The photodissociation of 2-bromo-1-butene under collisionless conditions was studied to understand the unimolecular reaction dynamics of C(4)H(7) radical isomers, revealing insights into radical formation and dissociation channels (Miller et al., 2005).
Biofuel Research
- Anti-Knock Properties of Biofuels : Research into the anti-knock properties of biofuels produced from microorganism metabolic processes, including 3-methyl-2-buten-1-ol, showed potential as additives for spark ignition (SI) engines. This study used Research Octane Number (RON) and Blending Research Octane Number (BRON) to rate the biofuels (Mack et al., 2014).
Catalysis and Surface Chemistry
- Thermal Chemistry on Pt(111) : The study on the thermal chemistry of C4 hydrocarbons, including 1-bromo-3-butene, on Pt(111) surfaces, provided insights into the mechanisms of hydrogenation, dehydrogenation, and H-D exchange processes. This research helps understand the reactions of these hydrocarbons on metal surfaces (Lee, Zaera, 2005).
Organic Synthesis
- Synthesis of (Z)-1-bromo-2-methyl-1-butene : A study detailing the synthesis of (Z)-1-Bromo-2-methyl-1-butene through the Wittig-Horner reaction showcases a methodological advancement in organic compound synthesis (He, 2004).
- Building Block in Organic Synthesis : Research on 1-Bromo-3-buten-2-one, a close derivative, as a building block in organic synthesis, explored its reduction to alcohol and reactions with primary amines, contributing to the synthesis of various organic compounds (Westerlund, Gras, Carlson, 2001).
Reaction Mechanisms and Kinetics
- Experimental and Kinetic Modeling Study : A detailed study on the oxidation of 2-methyl-2-butene, an isomer of 2-bromo-3-methyl-2-butene, provided valuable insights into the reaction pathways and kinetics of allylic hydrocarbons (Westbrook et al., 2015).
properties
IUPAC Name |
2-bromo-3-methylbut-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-4(2)5(3)6/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBELOSOZLGEZBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334362 | |
Record name | 2-Bromo-3-methyl-2-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methyl-2-butene | |
CAS RN |
3017-70-7 | |
Record name | 2-Bromo-3-methyl-2-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-3-methyl-2-butene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.